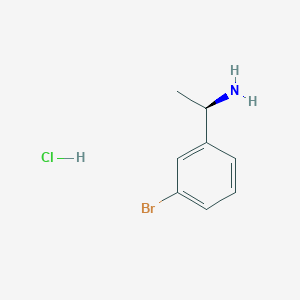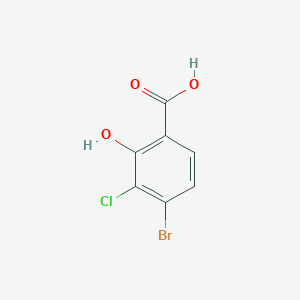
4-Bromo-3-chloro-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-hydroxybenzoic acid typically involves the halogenation of 2-hydroxybenzoic acid (salicylic acid). One common method includes:
Step 1: Bromination of 2-hydroxybenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Step 2: Chlorination of the resulting 4-bromo-2-hydroxybenzoic acid using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 3-position.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones or reduction reactions to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the halogens.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Scientific Research Applications
4-Bromo-3-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-hydroxybenzoic acid depends on its specific application. For instance:
Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt microbial cell walls or interfere with essential metabolic pathways.
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzoic acid: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Chloro-2-hydroxybenzoic acid: Lacks the bromine atom, leading to different chemical properties.
4-Chloro-3-hydroxybenzoic acid:
Uniqueness: 4-Bromo-3-chloro-2-hydroxybenzoic acid is unique due to the specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for diverse applications and further research.
Properties
IUPAC Name |
4-bromo-3-chloro-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVFDDZPDVQJMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
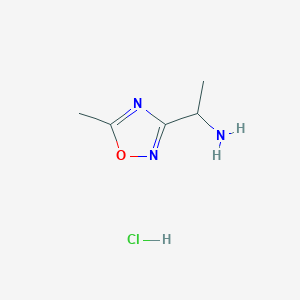
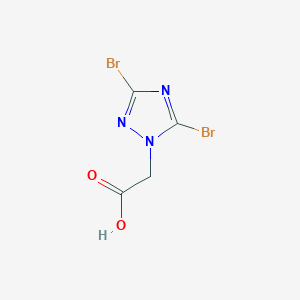
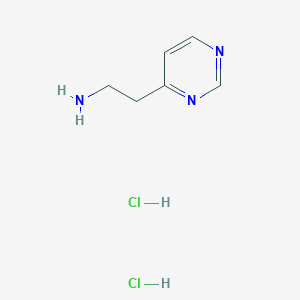

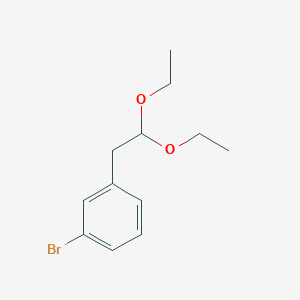
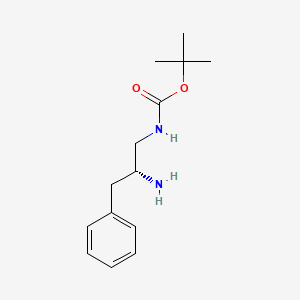
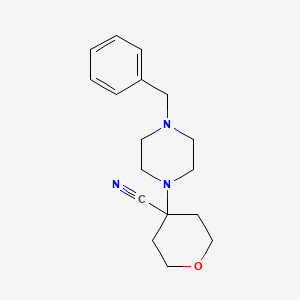
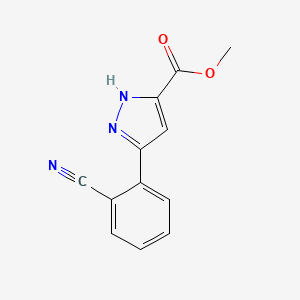
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)


